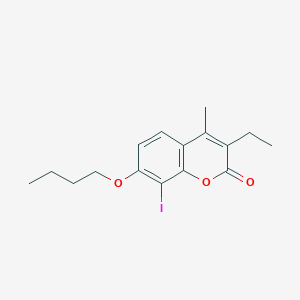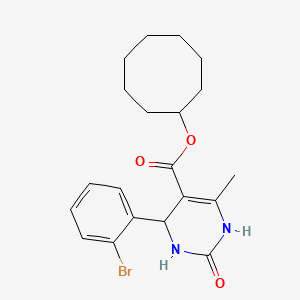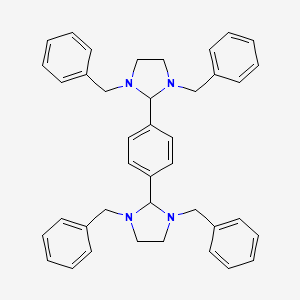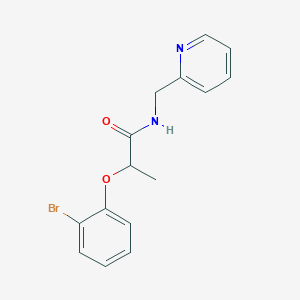![molecular formula C23H21BrO4 B5227740 2-(4-bromophenyl)-2-oxoethyl 4-[(1-hydroxycyclohexyl)ethynyl]benzoate](/img/structure/B5227740.png)
2-(4-bromophenyl)-2-oxoethyl 4-[(1-hydroxycyclohexyl)ethynyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-2-oxoethyl 4-[(1-hydroxycyclohexyl)ethynyl]benzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as Boc-4-bromo-D-phenylalanine or Boc-D-4-bromophenylalanine. It is a derivative of D-phenylalanine, an amino acid that is commonly found in proteins.
Mecanismo De Acción
The exact mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 4-[(1-hydroxycyclohexyl)ethynyl]benzoate is not well understood. However, it is believed to act as a competitive inhibitor of certain enzymes that are involved in the biosynthesis of proteins.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-2-oxoethyl 4-[(1-hydroxycyclohexyl)ethynyl]benzoate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to induce apoptosis (programmed cell death) in these cells. It has also been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-bromophenyl)-2-oxoethyl 4-[(1-hydroxycyclohexyl)ethynyl]benzoate is its versatility as a building block for the synthesis of various peptides and peptidomimetics. It is also relatively easy to synthesize and purify. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 2-(4-bromophenyl)-2-oxoethyl 4-[(1-hydroxycyclohexyl)ethynyl]benzoate. One direction is the development of more potent and selective inhibitors of the enzymes that are targeted by this compound. Another direction is the exploration of the anti-inflammatory and analgesic effects of this compound, which could lead to the development of new drugs for the treatment of pain and inflammation. Additionally, this compound could be used as a probe to study the binding of proteins to small molecules, which could lead to the discovery of new drug targets.
Métodos De Síntesis
The synthesis of 2-(4-bromophenyl)-2-oxoethyl 4-[(1-hydroxycyclohexyl)ethynyl]benzoate involves several steps. The first step is the protection of the carboxylic acid group of D-phenylalanine with a Boc (tert-butyloxycarbonyl) group. The second step is the bromination of the phenyl ring using N-bromosuccinimide (NBS) as a reagent. The third step is the coupling of the protected D-phenylalanine with 4-[(1-hydroxycyclohexyl)ethynyl]benzoic acid using standard peptide coupling reagents. The final step is the removal of the Boc group using trifluoroacetic acid (TFA) to obtain the desired product.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-2-oxoethyl 4-[(1-hydroxycyclohexyl)ethynyl]benzoate has several potential applications in scientific research. It has been used as a building block for the synthesis of various peptides and peptidomimetics. It has also been used as a probe to study the binding of proteins to small molecules.
Propiedades
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 4-[2-(1-hydroxycyclohexyl)ethynyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrO4/c24-20-10-8-18(9-11-20)21(25)16-28-22(26)19-6-4-17(5-7-19)12-15-23(27)13-2-1-3-14-23/h4-11,27H,1-3,13-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTIFNHXQYWWQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#CC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-N-[3-(4-morpholinyl)propyl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B5227669.png)
![6-(4-morpholinylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B5227672.png)
![N'-benzyl-N-methyl-N-[4-(4-morpholinyl)butyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5227673.png)

![1-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5227693.png)

![4-{[(4-methylphenyl)amino]carbonyl}phenyl 2-(4-chloro-2-methylphenoxy)propanoate](/img/structure/B5227714.png)
![ethyl 4-{3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5227727.png)
![4-[5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5227733.png)
![3-[4-(2-allyl-4-chlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5227755.png)

![N-methyl-2-(2-phenylethyl)-N-[3-(1-pyrrolidinyl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5227769.png)
